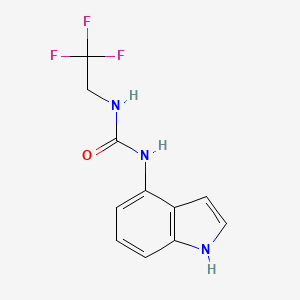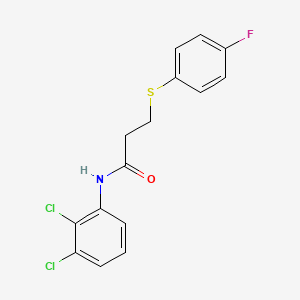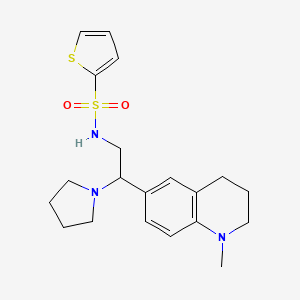
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for investigating biological systems. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea is not fully understood. However, it is believed to act as an inhibitor of the enzyme protein kinase C (PKC), which plays a key role in various biological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which can lead to a decrease in cell proliferation and an increase in apoptosis. It has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect synaptic plasticity and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to investigate the role of PKC in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of more selective PKC inhibitors that can be used to investigate the specific roles of different PKC isoforms in various biological processes. Another area of interest is the investigation of the anti-tumor effects of this compound, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 1H-indole-4-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then treated with urea to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea has been utilized in a variety of scientific research applications. One of the most prominent uses of this compound is in the field of neuroscience, where it has been used as a tool for investigating the mechanisms of synaptic plasticity. It has also been used in studies of cancer biology, where it has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
1-(1H-indol-4-yl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)6-16-10(18)17-9-3-1-2-8-7(9)4-5-15-8/h1-5,15H,6H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSITQNYEMRRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2557336.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)

![N-[(4-bromophenyl)methyl]pyridin-2-amine](/img/structure/B2557341.png)

![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)
![(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2557346.png)
![N-Methyl-N-(pyridin-4-ylmethyl)-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2557347.png)

![2-[(Pentachlorophenyl)thio]acetohydrazide](/img/structure/B2557351.png)
![1-(4-chlorophenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2557354.png)